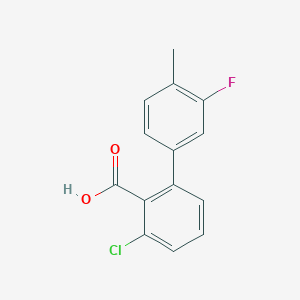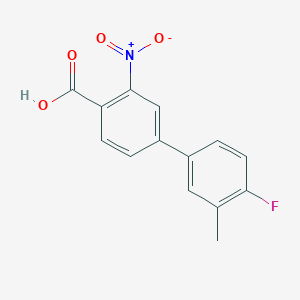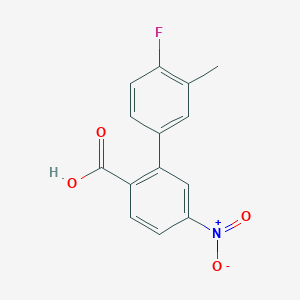
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid (FTMB) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a carboxylic acid that is composed of a trifluoromethylbenzene moiety, a methyl group, and a fluorine atom. FTMB is a versatile compound that has a wide variety of applications in scientific research, ranging from biochemical and physiological studies to drug development and environmental research. In
Applications De Recherche Scientifique
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research due to its versatility and wide range of applications. It is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cellular processes. It is also used in drug development, as it can be used to study the pharmacokinetics and pharmacodynamics of various drugs. Furthermore, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in environmental research, as it can be used to study the effects of various environmental pollutants on the environment.
Mécanisme D'action
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is an organic compound that is composed of a trifluoromethylbenzene moiety, a methyl group, and a fluorine atom. As such, it is able to interact with a variety of biological molecules, including proteins, enzymes, and receptors. 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is able to interact with these molecules by forming hydrogen bonds and van der Waals interactions. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is able to interact with various cellular processes, such as signal transduction pathways and metabolic pathways.
Biochemical and Physiological Effects
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, fungi, and parasites, as well as to inhibit the activity of certain enzymes. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to have immunomodulatory effects. Furthermore, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have antifungal and antiviral effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile compound that has a wide variety of applications in scientific research and laboratory experiments. One of the major advantages of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is that it is relatively inexpensive and easy to synthesize, making it an ideal reagent for organic synthesis. Additionally, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively stable compound, making it suitable for long-term storage. However, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively strong acid, and as such, it can be corrosive and can cause skin and eye irritation. Furthermore, 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be toxic if inhaled or ingested, and as such, it should be handled with care.
Orientations Futures
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide variety of applications in scientific research and laboratory experiments, and as such, there are many potential future directions for research. One potential future direction is to further explore the biochemical and physiological effects of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as to explore its potential therapeutic applications. Additionally, further research could be done to explore the potential environmental applications of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as its potential to be used as a food additive. Furthermore, further research could be done to explore the potential of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% to be used in drug development, as well as its potential to be used as a diagnostic tool.
Méthodes De Synthèse
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through several different methods. One of the most commonly used methods is the Friedel-Crafts reaction, which involves the reaction of 4-fluoro-3-methylbenzene with trifluoromethanesulfonic acid in the presence of aluminum chloride. This method is relatively simple and cost-effective, and yields good yields of 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. Other methods for 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% synthesis include the reaction of 4-fluoro-3-methylbenzene with trifluoromethanesulfonic anhydride in the presence of aluminum chloride, and the reaction of 4-fluoro-3-methylbenzene with trifluoromethanesulfonyl chloride in the presence of a base.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-8-4-9(2-3-13(8)16)10-5-11(14(20)21)7-12(6-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFHLHOSUXDTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689325 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-97-5 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














